

Application Notes and Protocols for Condensation Reactions with 1,1- Dimethylguanidine Sulfate

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Compound of Interest

Compound Name: *1,1-Dimethylguanidine sulfate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylguanidine sulfate is a versatile reagent in organic synthesis, particularly in condensation reactions for the formation of nitrogen-containing heterocyclic compounds. Its utility stems from the nucleophilic character of the guanidine moiety, enabling its participation in cyclocondensation reactions with various electrophilic partners. These reactions are fundamental in the synthesis of pyrimidines and related fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the use of **1,1-Dimethylguanidine sulfate** in condensation reactions, with a focus on the synthesis of substituted pyrimidines. The provided methodologies are aimed at researchers and professionals in the field of drug development and organic synthesis.

Key Applications

1,1-Dimethylguanidine sulfate is primarily employed as a synthon for the guanidine functional group in the construction of heterocyclic rings. A major application is in the synthesis of 2-amino-pyrimidines through condensation with 1,3-dicarbonyl compounds or their synthetic

equivalents. These pyrimidine derivatives serve as crucial intermediates in the development of various therapeutic agents.

Experimental Protocols

The following section details experimental procedures for condensation reactions utilizing **1,1-Dimethylguanidine sulfate**.

Protocol 1: Synthesis of a Substituted 2-(Dimethylamino)pyrimidine

This protocol describes the synthesis of a 2-(dimethylamino)pyrimidine derivative through the condensation of **1,1-Dimethylguanidine sulfate** with a suitable carbonyl-containing precursor.

Materials:

- **1,1-Dimethylguanidine sulfate**
- Precursor compound (e.g., a β -ketoester or an α,β -unsaturated ketone)
- Cesium Carbonate (Cs_2CO_3)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Diethyl ether (Et_2O)
- Sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask (500 mL)
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

- Thermometer
- Condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 500 mL round-bottom flask equipped with a magnetic stir bar, thermometer, and condenser, add the precursor compound (40.0 g, 0.157 mol), **1,1-Dimethylguanidine sulfate** (23.4 g, 0.086 mol, 0.55 mol eq), Cesium Carbonate (56.0 g, 0.172 mol, 1.1 eq), and DMSO (80.0 mL).[1]
- Stir the reaction mixture and heat it in an oil bath to 80 °C.[1]
- Maintain the reaction at 80 °C for 32 hours.[1]
- After 32 hours, cool the reaction mixture to room temperature.
- Pour the cooled mixture into 500 mL of water and transfer it to a separatory funnel.
- Extract the aqueous phase with diethyl ether (3 x 30 mL).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be further purified by column chromatography or recrystallization as required.

Protocol 2: Synthesis of a Perfluoroalkylated Pyrimidine Derivative

This protocol outlines the synthesis of a pyrimidine derivative bearing a perfluoroalkyl group.

Materials:

- **1,1-Dimethylguanidine sulfate**
- Perfluoroalkyl-containing precursor
- Dimethylformamide (DMF)
- Deionized water
- Diethyl ether (Et₂O)
- Sodium sulfate (Na₂SO₄)

Equipment:

- Reaction flask
- Magnetic stirrer and stir bar
- Heating apparatus
- Standard laboratory glassware for workup

Procedure:

- In a reaction flask, dissolve the perfluoroalkyl-containing precursor in DMF.
- Add **1,1-Dimethylguanidine sulfate** (1.50 equivalents) to the solution.[2]
- Heat the reaction mixture to 100 °C and stir for 15 hours.[2]
- After cooling to room temperature, add water (15 mL) and diethyl ether (30 mL) to the reaction mixture.[2]
- Separate the aqueous phase and extract it with diethyl ether (3 x 30 mL).[2]
- Combine the organic extracts and dry over anhydrous sodium sulfate.[2]

- Remove the solvent under reduced pressure to yield the crude product.[\[2\]](#)
- Purify the product as necessary.

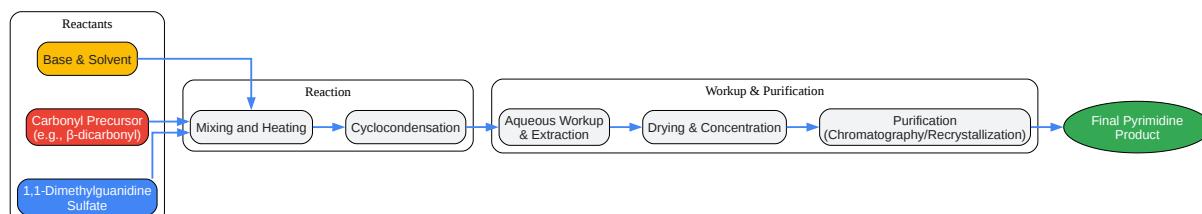
Data Presentation

The following table summarizes the reaction conditions for the synthesis of pyrimidine derivatives using **1,1-Dimethylguanidine sulfate**, based on the provided protocols.

Protocol	Precursor	Base	Solvent	Temperature (°C)	Time (h)	Product Type
1	Substituted Carbonyl	Cs_2CO_3	DMSO	80	32	2-(Dimethylamino)pyrimidine
2	Perfluoroalkylated Precursor	-	DMF	100	15	Perfluoroalkylated Pyrimidine

Experimental Workflow and Logic

The synthesis of pyrimidines from **1,1-Dimethylguanidine sulfate** generally follows a cyclocondensation pathway. The guanidine derivative acts as a binucleophile, reacting with a 1,3-dielectrophilic species (or a precursor that generates one in situ).

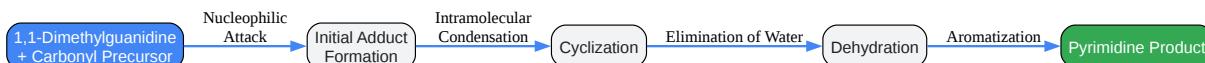


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Caption: General workflow for pyrimidine synthesis.

Signaling Pathways and Reaction Mechanisms

The core of these syntheses is the nucleophilic attack of the guanidine nitrogens onto the electrophilic carbons of the carbonyl precursor, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The exact mechanism can vary depending on the specific reactants and conditions.



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Caption: Simplified pyrimidine formation pathway.

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